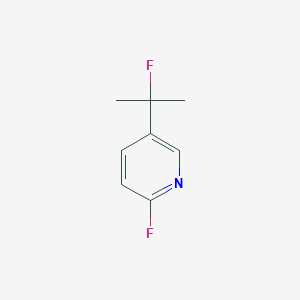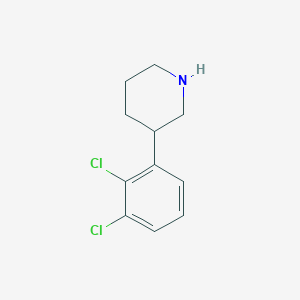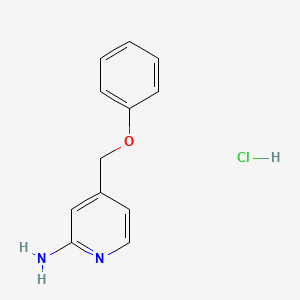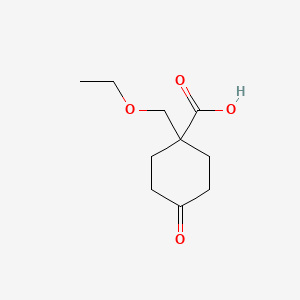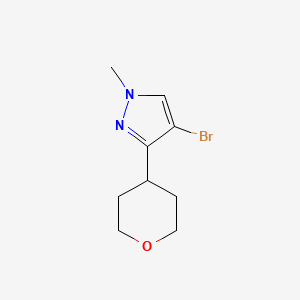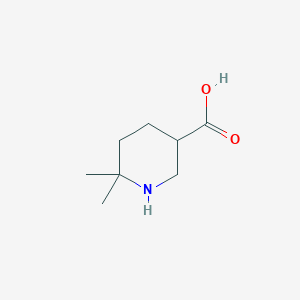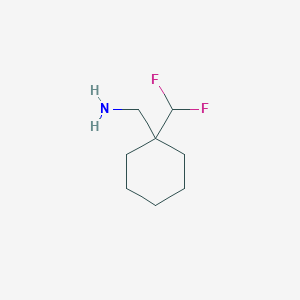
(1-(Difluoromethyl)cyclohexyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(Difluoromethyl)cyclohexyl)methanamine is an organic compound with the molecular formula C8H15F2N It is a derivative of cyclohexylmethanamine, where two hydrogen atoms on the cyclohexyl ring are replaced by fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Difluoromethyl)cyclohexyl)methanamine typically involves the introduction of the difluoromethyl group into the cyclohexylmethanamine structure. One common method is the difluoromethylation of cyclohexylmethanamine using difluoromethylating agents such as ClCF2H. This reaction can be carried out under various conditions, including the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the cyclohexylmethanamine substrate. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-(Difluoromethyl)cyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as amines or hydrocarbons.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH can be optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclohexylmethanamine derivatives .
Aplicaciones Científicas De Investigación
(1-(Difluoromethyl)cyclohexyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological activity.
Industry: The compound can be used in the production of materials with unique properties, such as increased stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of (1-(Difluoromethyl)cyclohexyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s binding affinity and selectivity for specific targets, such as enzymes or receptors. This can result in modulation of biological pathways and physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
(4-(Difluoromethyl)cyclohexyl)methanamine: A similar compound with the difluoromethyl group at a different position on the cyclohexyl ring.
(1-(Trifluoromethyl)cyclohexyl)methanamine: A related compound with an additional fluorine atom in the trifluoromethyl group.
Uniqueness
(1-(Difluoromethyl)cyclohexyl)methanamine is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural feature can impart distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H15F2N |
|---|---|
Peso molecular |
163.21 g/mol |
Nombre IUPAC |
[1-(difluoromethyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C8H15F2N/c9-7(10)8(6-11)4-2-1-3-5-8/h7H,1-6,11H2 |
Clave InChI |
MBHPXSSKVSFKPK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CN)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cyanomethyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[4-(2-chloroacetamido)phenyl]propanoate](/img/structure/B13608407.png)
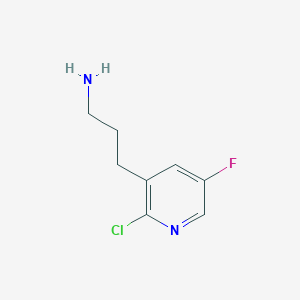
![5-[3-(Benzyloxy)phenyl]-1,3-oxazolidin-2-one](/img/structure/B13608419.png)

